molecular formula Mg3(PO4)2<br>Mg3O8P2 B154348 Magnesium phosphate CAS No. 10043-83-1

Magnesium phosphate

Cat. No. B154348
CAS RN: 10043-83-1
M. Wt: 262.86 g/mol
InChI Key: GVALZJMUIHGIMD-UHFFFAOYSA-H
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Patent
US08197593B2

Procedure details

This example illustrates that the coating can be applied to organic substrates. A magnesium phosphate coating composition was prepared by combining 60 grams of mono-potassium phosphate crystals (maximum size 300 microns), 20 grams of magnesium oxide powder (maximum size 100 microns), and 50 grams fine sand (maximum size 500 microns). The components were blended in high shear mixer for 1 minute and allowed to cool for 10 minutes. Water in the amount of 35 grams was added to this mixture. The components were then mixed by hand in a container to obtain a slurry. This slurry was applied to an asphalt surface using a brush and allowed to cure for about an hour. Once the slurry coating dried, the coating of Example 3 was applied.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
fine sand
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([OH:4])([O-:3])=[O:2].[K+].[O-2].[Mg+2:8]>O>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:8].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:8].[Mg+2:8] |f:0.1,2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
P(=O)([O-])(O)O.[K+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Three
Name
fine sand
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The components were then mixed by hand in a container
CUSTOM
Type
CUSTOM
Details
to obtain a slurry
WAIT
Type
WAIT
Details
to cure for about an hour
CUSTOM
Type
CUSTOM
Details
Once the slurry coating dried

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.